

Predicted Biological Activity of 2,7-Dimethylbenzofuran-6-amine: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Dimethylbenzofuran-6-amine

Cat. No.: B067129

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Disclaimer: No specific biological activity data for **2,7-Dimethylbenzofuran-6-amine** has been reported in the peer-reviewed literature to date. This document serves as a predictive guide based on the known biological activities of structurally related benzofuran derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Consequently, benzofuran derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3] Given the prevalence of biological activity within this class, it is plausible to predict that 2,7-Dimethylbenzofuran-6-amine may exhibit similar pharmacological properties. This guide will explore the predicted biological activities, potential mechanisms of action, and relevant experimental protocols based on data from analogous compounds.

Predicted Biological Activities

Based on the structure of **2,7-Dimethylbenzofuran-6-amine**, featuring a substituted benzofuran core with an amino group, two of the most probable biological activities are



anticancer and anti-inflammatory effects. The presence of the amino group, in particular, is a common feature in many biologically active benzofurans.[2]

Anticancer Activity

A significant number of benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanism for their anticancer effects often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and NF-kB pathways.[6][7]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several benzofuran derivatives against a panel of human cancer cell lines. This data is presented to provide a predictive context for the potential potency of **2,7-Dimethylbenzofuran-6-amine**.



Compound	Cell Line	IC50 (μM)	Reference
Methyl 4-chloro-6- (dichloroacetyl)-5- hydroxy-2-methyl-1- benzofuran-3- carboxylate (7)	A549 (Lung)	6.3 ± 2.5	[5]
Methyl 6- (dibromoacetyl)-5- methoxy-2-methyl-1- benzofuran-3- carboxylate (8)	A549 (Lung)	8.1 ± 1.9	[5]
Methyl 6- (dibromoacetyl)-5- methoxy-2-methyl-1- benzofuran-3- carboxylate (8)	HepG2 (Liver)	9.2 ± 3.1	[5]
2-Arylbenzofuran derivative	K562 (Leukemia)	2.59 ± 0.88	[5]
Benzo[b]furan derivative 26	MCF-7 (Breast)	0.057	[8]
Benzo[b]furan derivative 36	MCF-7 (Breast)	0.051	[8]

Anti-inflammatory Activity

Benzofuran derivatives have also been widely reported to possess significant anti-inflammatory properties.[9][10] Their mechanism of action in this context is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

The following table presents the in vitro and in vivo anti-inflammatory activity of selected benzofuran derivatives.



Compound	Assay	Activity/IC50 (μM)	Reference
Aza-benzofuran derivative 1	NO inhibition in LPS- stimulated RAW 264.7 cells	17.3	[10]
Aza-benzofuran derivative 4	NO inhibition in LPS- stimulated RAW 264.7 cells	16.5	[10]
Benzofuran- piperazine hybrid 5d	NO inhibition in LPS- stimulated RAW 264.7 cells	52.23 ± 0.97	[12]
Furosalicylic acid derivative	Carrageenan-induced paw edema in rats	Comparable to Diclofenac (100mg/kg)	[9]

Experimental Protocols

To aid researchers in the potential evaluation of **2,7-Dimethylbenzofuran-6-amine**, detailed protocols for two standard assays relevant to the predicted activities are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- 96-well plates
- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- **2,7-Dimethylbenzofuran-6-amine** (or other test compounds)



- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Prepare serial dilutions of the test compound in the culture medium.
- After 24 hours, remove the medium from the wells and add 100 μL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Carefully remove the medium containing MTT from each well.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 490 nm using a microplate reader.[13]
- The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.



Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[14][15] Edema is induced by the injection of carrageenan, a phlogistic agent, into the sub-plantar region of the rat hind paw.

Materials:

- Wistar albino rats (150-200 g)
- 1% (w/v) Carrageenan solution in sterile saline
- Test compound (2,7-Dimethylbenzofuran-6-amine) and vehicle
- Reference drug (e.g., Indomethacin or Diclofenac)
- Pletismometer

Procedure:

- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight with free access to water.
- Divide the animals into groups (e.g., control, reference, and test compound groups).
- Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
- Administer the test compound, reference drug, or vehicle to the respective groups (e.g., orally or intraperitoneally).
- After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
- Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]



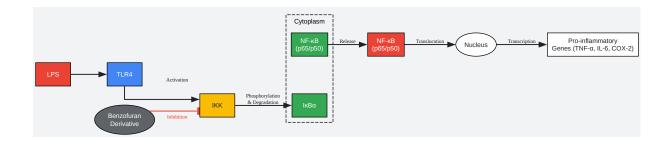
The percentage of inhibition of edema is calculated for each group using the formula: %
 Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the
 control group and Vt is the average increase in paw volume in the treated group.

Predicted Signaling Pathway Modulation

Many benzofuran derivatives exert their biological effects by modulating key intracellular signaling pathways. Based on existing literature, it is predicted that **2,7-Dimethylbenzofuran-6-amine** could potentially inhibit the NF-κB and/or mTOR signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[17] Its inhibition by benzofuran derivatives leads to a downstream reduction in the expression of pro-inflammatory genes.[11]



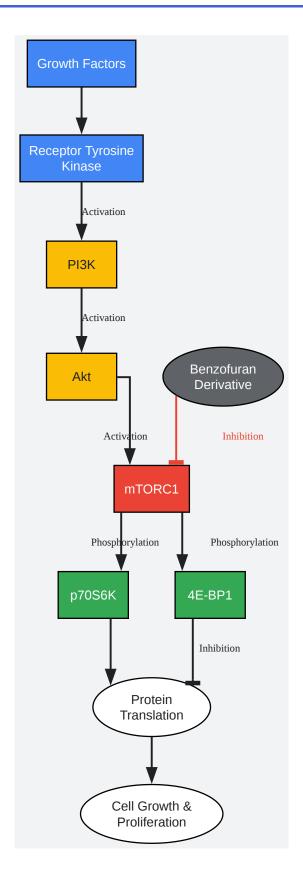
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Caption: Predicted inhibition of the NF-kB signaling pathway by a benzofuran derivative.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[18][19][20] Benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8]





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Caption: Predicted inhibition of the mTOR signaling pathway by a benzofuran derivative.



Conclusion

While there is no direct experimental evidence for the biological activity of 2,7-

Dimethylbenzofuran-6-amine, the extensive body of research on the benzofuran scaffold strongly suggests its potential as a bioactive molecule. Based on the activities of structurally similar compounds, it is reasonable to predict that this compound may possess anticancer and anti-inflammatory properties. The provided experimental protocols and predicted signaling pathway interactions offer a foundational framework for the future investigation of **2,7-Dimethylbenzofuran-6-amine** and other novel benzofuran derivatives in the pursuit of new therapeutic agents. Further research is warranted to synthesize and evaluate this specific

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compound to confirm these predictions and elucidate its precise mechanisms of action.

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